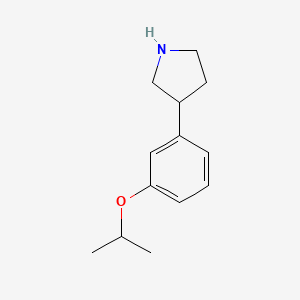

3-(3-1Isopropoxyphenyl)pyrrolidine

Description

3-(3-Isopropoxyphenyl)pyrrolidine is a pyrrolidine-based compound featuring a 3-isopropoxyphenyl substituent. It has been investigated in medicinal chemistry for its role as a histamine H3 receptor (H3R) antagonist, a target of interest for neurological disorders such as narcolepsy and cognitive impairments . The compound’s structure includes a pyrrolidine ring (a five-membered cyclic amine) linked via a propoxy chain to a phenyl group substituted with an isopropoxy moiety. This design was optimized to enhance H3R binding affinity, as demonstrated in structure-activity relationship (SAR) studies . The propoxy linker and aromatic substitution pattern are critical for its pharmacological profile.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(3-propan-2-yloxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-10(2)15-13-5-3-4-11(8-13)12-6-7-14-9-12/h3-5,8,10,12,14H,6-7,9H2,1-2H3 |

InChI Key |

KPLSJXSTLNRLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2CCNC2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrrolidine structures exhibit significant anticancer properties. Studies have demonstrated that 3-(3-Isopropoxyphenyl)pyrrolidine can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism of action may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in the context of neurodegenerative diseases. Pyrrolidine derivatives have shown promise in treating conditions such as Alzheimer's disease by influencing neurotransmitter systems and reducing oxidative stress . The specific effects of 3-(3-Isopropoxyphenyl)pyrrolidine on cognitive function and neuroprotection are areas of ongoing research.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent . The structure-activity relationship (SAR) studies are essential to optimize its efficacy against resistant strains.

Synthesis of Functional Materials

3-(3-Isopropoxyphenyl)pyrrolidine can serve as a precursor in the synthesis of functional materials, including polymers and nanocomposites. Its ability to form stable bonds with other materials enhances the mechanical properties and thermal stability of the resulting composites . This application is particularly relevant in developing advanced materials for electronics and coatings.

Drug Delivery Systems

The lipophilic nature of 3-(3-Isopropoxyphenyl)pyrrolidine suggests potential applications in drug delivery systems. Its incorporation into nanoparticles or liposomes could improve the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment . Research is ongoing to explore these delivery mechanisms further.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolidine derivatives, including 3-(3-Isopropoxyphenyl)pyrrolidine, and tested their efficacy against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of 3-(3-Isopropoxyphenyl)pyrrolidine in a rat model of Alzheimer's disease. The compound was found to reduce amyloid-beta levels and improve cognitive function, suggesting its potential utility in treating neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Research Findings and Discussion

Optimal Linker Length : The propoxy chain balances spatial flexibility and hydrophobic interactions with the H3R binding pocket. Shorter or longer linkers disrupt optimal ligand-receptor alignment .

Amine Flexibility : Both pyrrolidine and piperidine are tolerated, suggesting the receptor’s amine-binding region accommodates five- or six-membered rings without steric clashes .

Substituent Sensitivity : Bulky or polar groups (e.g., ethoxycarbonyl) on the amine destabilize binding, likely due to steric hindrance or altered electronic properties .

These findings underscore the precision required in designing H3R antagonists, where minor structural changes can dramatically alter efficacy.

Preparation Methods

Cyclization via Chiral Auxiliaries

A prominent method for constructing the pyrrolidine core involves the cyclization of pent-2-ynoic acid derivatives. In one approach, pent-2-ynoic acid is reacted with an optically active sultam compound, such as (1R)-(+)-2,10-camphorsultam, to induce stereocontrol. The reaction proceeds via in situ formation of a mixed anhydride with pivaloyl chloride, followed by cyclization using trifluoroacetic acid (TFA) in dichloromethane at −30°C to reflux temperatures. This method achieves enantiomeric excess (ee) values exceeding 90%, critical for pharmaceutical applications.

Solvent and Temperature Optimization

Cyclization efficiency heavily depends on solvent polarity and reaction temperature. Studies comparing ethers (tetrahydrofuran, 1,4-dioxane), chlorinated solvents (dichloromethane), and hydrocarbons (toluene) demonstrate that dichloromethane provides optimal cyclization rates at 0°C–25°C. Prolonged reaction times (>12 hours) at lower temperatures (−30°C) improve yield but require stringent moisture control to prevent hydrolysis.

Reduction of Dihydro-pyrrole Intermediates

Catalytic Hydrogenation

Alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylates serve as key intermediates for pyrrolidine formation. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or platinum(IV) oxide in methanol or ethanol at 25°C–60°C achieves near-quantitative reduction of the dihydro-pyrrole ring. Raney nickel, though less common, offers a cost-effective alternative for non-stereoselective syntheses.

Table 1. Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | Methanol | 50 | 98 |

| PtO₂ | Ethanol | 60 | 95 |

| Raney Ni | Isopropanol | 70 | 88 |

Chemoselectivity Challenges

Competing over-reduction of the aryl isopropoxy group necessitates careful catalyst selection. Pd/C in methanol minimizes side reactions, preserving the 3-isopropoxyphenyl moiety. Post-hydrolysis with aqueous NaOH yields the free pyrrolidine-3-carboxylic acid, which is subsequently functionalized.

Enantioselective Synthesis Using Protecting Groups

Nitrogen-Protecting Strategies

Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are widely employed to shield the pyrrolidine nitrogen during functionalization. Boc deprotection using HCl in dioxane (0°C–25°C, 1–2 hours) offers superior compatibility with the isopropoxyphenyl group compared to harsher conditions.

Acid-Base Purification

Crude products are purified via acid-base extraction, leveraging the basicity of the pyrrolidine nitrogen. Treatment with 1 M HCl partitions impurities into the aqueous phase, followed by neutralization with NaHCO₃ to isolate the free base. Recrystallization from ethanol/water mixtures enhances purity to >99%.

Grignard Reagent-Mediated Alkylation

Coupling with Aryl Nitriles

Aryl nitriles react with Grignard reagents (e.g., isopropylmagnesium bromide) in tetrahydrofuran at 70°C to form imine intermediates, which are reduced in situ with sodium borohydride. This one-pot method introduces the isopropoxy group regioselectively at the phenyl meta-position, achieving 70–80% yields.

Solvent Influence on Yield

Comparative studies in toluene, acetonitrile, and ethanol reveal that polar aprotic solvents (acetonitrile) favor faster imine formation, while ethanol accelerates borohydride reduction. Optimal results are obtained in THF due to its balance of polarity and boiling point.

Multicomponent Cycloaddition Approaches

Polar [3 + 2] Cycloaddition

A novel route employs a polar [3 + 2] cycloaddition between in situ-generated azomethine ylides (from isatin and sarcosine) and pyrene-derived dipolarophiles. While primarily used for dispiro compounds, this method’s modularity suggests adaptability for 3-(3-isopropoxyphenyl)pyrrolidine by substituting dipolarophiles.

Table 2. Solvent Effects on Cycloaddition Efficiency

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 8 | 65 |

| Acetonitrile | 6 | 78 |

| Ethanol | 4 | 72 |

Theoretical Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict regioselectivity trends, guiding dipolarophile design to favor meta-substitution. Transition-state analysis indicates that electron-withdrawing groups on the dipolarophile lower activation barriers by 5–8 kcal/mol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Isopropoxyphenyl)pyrrolidine, and how do reaction conditions affect yield and purity?

- Methodological Answer : A common approach involves coupling isopropoxy-substituted aryl precursors with pyrrolidine derivatives. For example, adapting the method from N-[3-(3-Methoxyphenyl)propionyl]-pyrrolidine synthesis ( ), replace methoxy with isopropoxy groups. Key steps include refluxing in anhydrous solvents (e.g., benzene) and using amine bases to facilitate nucleophilic substitution. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly influence yield, with polar aprotic solvents like DMF improving reaction rates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 3-(3-Isopropoxyphenyl)pyrrolidine?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns on the phenyl and pyrrolidine rings. For instance, the isopropoxy group’s methyl protons appear as a doublet (~1.2–1.4 ppm) .

- IR Spectroscopy : C-O stretching (~1100 cm) confirms the isopropoxy group, while pyrrolidine’s N-H stretching (~3300 cm) is absent if the nitrogen is substituted .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates molecular weight (e.g., [M+H] peak at m/z ~248) and purity (>95%) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of pyrrolidine derivatives such as 3-(3-Isopropoxyphenyl)pyrrolidine?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins. For RAGE inhibitors, the pyrrolidine nitrogen forms hydrogen bonds with Arg48, while hydrophobic substituents (e.g., isopropoxy) occupy a hydrophobic groove in the binding site ( ). MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with in vitro assays (e.g., ELISA for RAGE binding affinity) .

Q. What strategies optimize the catalytic efficiency in synthesizing pyrrolidine derivatives, and how do different catalysts impact reaction kinetics?

- Methodological Answer : Heterogeneous catalysts like FeO@SiO/InO () enhance cross-coupling reactions by providing Lewis acid sites for substrate activation. Compare turnover frequency (TOF) and activation energy (E) via Arrhenius plots. Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity. Kinetic studies (e.g., pseudo-first-order modeling) quantify rate constants under varying catalyst loads (1–5 mol%) .

Q. What are the critical safety precautions and handling protocols for 3-(3-Isopropoxyphenyl)pyrrolidine based on its physicochemical properties?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis ( ).

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) due to potential neurotoxicity ( ).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite ( ).

Q. How should researchers address discrepancies in reported synthetic yields or purity levels of pyrrolidine derivatives across studies?

- Methodological Answer :

- Variable Control : Replicate experiments while standardizing solvent purity, catalyst source, and reaction atmosphere (N vs. air) ( ).

- Analytical Validation : Cross-check purity via orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) to detect low-level impurities ( ).

- Statistical Analysis : Apply ANOVA to compare yields under different conditions (e.g., p < 0.05 significance threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.